molecular formula C21H23N3O4S B2700059 4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide CAS No. 952961-70-5

4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Cat. No.: B2700059
CAS No.: 952961-70-5
M. Wt: 413.49
InChI Key: SDTULQNJMOTTFB-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a 5-phenyl-1,2-oxazol-3-ylmethyl moiety at the nitrogen atom. The compound’s structure combines a sulfonamide group (known for antimicrobial and enzyme-inhibitory properties) with a 1,2-oxazole ring, which is often leveraged in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-3-24(4-2)29(26,27)19-12-10-17(11-13-19)21(25)22-15-18-14-20(28-23-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTULQNJMOTTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

Component Structure
Benzamide coreBenzamide
Diethylsulfamoyl groupDiethylsulfamoyl
Oxazole ringOxazole

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : The oxazole ring is constructed through cyclization reactions using appropriate precursors.
  • Introduction of the Diethylsulfamoyl Group : This is achieved via a nucleophilic substitution reaction where the sulfamoyl group is attached to the benzamide.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant inhibition of cancer cell proliferation in various assays (e.g., CCK-8 and MTT assays) against breast cancer cell lines such as MCF-7 and SK-BR-3 .
Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis induction via ROS generation
SK-BR-38.7Inhibition of VEGF and bFGF secretion

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that derivatives containing the thiadiazole moiety exhibit comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties against various pathogens. Research on related compounds indicates effective inhibition against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer proliferation pathways.
  • Induction of Apoptosis : Through ROS generation, these compounds can trigger apoptotic pathways in cancer cells.
  • Antiangiogenic Effects : By reducing the secretion of angiogenesis-related factors like VEGF, these compounds can inhibit tumor growth and metastasis.

Case Study 1: Breast Cancer

A study involving a derivative similar to this compound demonstrated significant tumor growth inhibition in SK-BR-3 xenograft models, showcasing its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Inflammation Models

In animal models of inflammation, compounds with the diethylsulfamoyl group exhibited reduced edema and inflammatory markers, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to inhibit key enzymes involved in bacterial metabolism.

Anticancer Potential

The compound has shown promise in anticancer research. It is believed to interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. For instance:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is critical for purine synthesis and is a target for anticancer drugs.
  • Induction of Apoptosis : Certain derivatives have been shown to increase apoptosis in cancer cell lines significantly, indicating their potential as therapeutic agents.

Case Study: Mechanistic Studies

A study focusing on benzenesulfonamide derivatives reported that compounds with structural similarities to this compound exhibited enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX (CA IX), highlighting their selective anticancer activity .

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials. Its unique chemical structure allows it to be incorporated into polymers or coatings that require specific properties, such as enhanced durability or chemical resistance.

Chemical Reactions Analysis

Formation of Benzamide Intermediate

The benzamide group is formed via nucleophilic acyl substitution:

  • Amidation :
    4-(Diethylsulfamoyl)benzoyl chloride reacts with (5-phenyl-1,2-oxazol-3-yl)methanamine in anhydrous dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0–10°C to minimize side reactions ( , Scheme 2).

Key Data

  • Reaction Time : 12–24 h

  • Yield : 70–85%

  • Characterization :

    • IR : Sulfonamide S=O stretches at 1343–1328 cm⁻¹ and 1168–1155 cm⁻¹.

    • ¹H NMR : Aromatic protons at 7.5–8.0 ppm; NH singlet at 8.44–9.23 ppm ( , Fig. S1–S68).

Stability and Reactivity

  • Hydrolysis :
    The sulfonamide group is resistant to hydrolysis under neutral conditions but decomposes in strong acids or bases.

  • Thermal Stability :
    Stable up to 150°C; decomposition observed at higher temperatures via cleavage of the sulfamoyl bond ( , TGI/LC50 >100 µM).

Comparative Reaction Pathways

Reaction pathways for analogs highlight:

  • Sulfonamide vs. Sulfonyl Chloride Reactivity :
    Sulfamoyl groups exhibit lower electrophilicity compared to sulfonyl chlorides, reducing unwanted nucleophilic substitutions.

  • Oxazole Ring Stability :
    The 1,2-oxazole ring is resistant to ring-opening under mild conditions but undergoes photodegradation in UV light ( , EP2520575A1).

Key Challenges and Optimization

  • Impurity Control :
    Trace amounts of unreacted benzoyl chloride are removed via aqueous washes.

  • Yield Improvement :
    Use of molecular sieves during amidation reduces moisture-induced side reactions, improving yields to >85% ( , Supplementary Materials).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous sulfonamide/benzamide derivatives from the evidence.

Table 1: Structural and Functional Comparison of Sulfonamide/Benzamide Derivatives

Compound Name (or Identifier) Core Structure Key Substituents Biological Activity Physicochemical Notes Reference
Target Compound Benzamide - 4-Diethylsulfamoyl
- N-(5-Phenyl-1,2-oxazol-3-yl)methyl
Not explicitly reported Higher lipophilicity (diethyl group) -
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide - 4-Methylphenyl
- 5-Methyl-1,2-oxazol-3-yl
Antimicrobial Moderate solubility (methyl groups)
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (Compound 1b) Benzamide - Unsubstituted benzamide
- 5-Methyl-1,2-oxazol-3-yl
Anticancer (microwave-synthesized) High crystallinity (mp 278–280°C)
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Benzenesulfonamide-Schiff base - 2,3-Dihydroxybenzylidene
- 5-Methyl-1,2-oxazol-3-yl
Metal-complex precursor Enhanced H-bonding (dihydroxy group)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide) Benzamide-1,3,4-oxadiazole - Benzyl(methyl)sulfamoyl
- 1,3,4-Oxadiazole with 4-methoxyphenyl
Antifungal (Fluconazole-like) Moderate cLogP (oxadiazole core)
AP24163 Derivative (N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-ethynylbenzamide) Benzamide-dihydrooxazole - 5-tert-Butyl-dihydrooxazole
- Ethynyl linker
Kinase inhibition (IC50 ~nM) High cLogP (tert-butyl group)

Key Comparative Insights:

Sulfonamide vs. Benzamide Cores: The target compound’s benzamide core (vs. Diethylsulfamoyl (target) vs. methylphenylsulfonamide (): The diethyl group increases steric bulk and lipophilicity, which could improve tissue penetration but reduce aqueous solubility .

This may enhance binding to hydrophobic enzyme pockets . 1,2-Oxazole (target) vs. 1,3,4-oxadiazole (): The latter’s additional nitrogen atom improves metabolic stability but may alter hydrogen-bonding interactions .

Biological Activity Trends: Antimicrobial activity in ’s compound correlates with the sulfonamide group’s classic role in disrupting folate synthesis. The target’s diethylsulfamoyl group may retain this mechanism with modified potency . Anticancer activity in ’s benzamide derivative highlights the role of microwave synthesis in enhancing yield (97% vs.

Physicochemical Properties :

  • The target’s diethylsulfamoyl group likely increases cLogP compared to methyl or hydroxylated analogs (e.g., ), aligning it with kinase inhibitors like AP24163 derivatives (cLogP >3) .
  • Crystallinity: ’s compound (mp 278–280°C) demonstrates high thermal stability due to planar benzamide and sulfonamide groups, a trait the target may share if synthesized similarly .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide, and how do reaction conditions influence yield?

Methodology :

  • Conventional reflux : React sulfonamide intermediates with appropriate benzyl halides or aldehydes in polar aprotic solvents (e.g., DMF) under reflux (80–100°C). Yields typically range from 70–85% .
  • Microwave-assisted synthesis : Significantly improves reaction efficiency (e.g., 97% yield for analogous sulfonamide derivatives) by reducing reaction time and energy input .
  • Catalytic optimization : Use acetic acid as a catalyst for Schiff base formation, ensuring high regioselectivity for the oxazole moiety .

Q. Key Data :

MethodSolventTemperature (°C)Yield (%)
Conventional refluxDMF80–10070–85
MicrowaveDMF120 (microwave)91–97

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

Methodology :

  • TLC analysis : Use mobile phases like ethyl acetate/hexane (3:7) to monitor reaction progress .
  • Melting point determination : Compare observed melting points (e.g., 278–280°C for related sulfonamides) with literature values .
  • Single-crystal X-ray diffraction : Resolve molecular geometry (e.g., dihedral angles between aromatic rings, hydrogen-bonding motifs) to confirm stereochemistry .

Q. Example Crystallographic Parameters :

  • Planarity : RMS deviations <0.02 Å for oxazole and sulfonamide groups .
  • Hydrogen bonding : S(6) and R₂²(8) motifs stabilize dimeric structures .

Intermediate Research Questions

Q. What computational strategies are recommended for predicting the binding affinity of this compound to biological targets?

Methodology :

  • Glide docking (Schrödinger Suite) : Perform torsional flexible optimization using OPLS-AA force fields and empirical scoring functions. Glide achieves <1 Å RMSD accuracy in ligand pose prediction for 50% of cases .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., GPR84 antagonists) over 100 ns trajectories with AMBER or CHARMM force fields .

Q. Docking Parameters :

SoftwareForce FieldSampling MethodAccuracy (RMSD <2 Å)
GlideOPLS-AASystematic + Monte Carlo67%
GOLDChemScoreGenetic Algorithm35%

Q. How can solubility and formulation challenges be addressed for in vitro cytotoxicity assays?

Methodology :

  • Solubility enhancement : Use DMSO as a co-solvent (<1% v/v) to prevent cytotoxicity artifacts .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability for cell-based studies .
  • Stability testing : Monitor compound integrity in PBS (pH 7.4) via HPLC-UV at 24-hour intervals .

Advanced Research Questions

Q. How do crystallographic data inform the design of derivatives with improved bioactivity?

Methodology :

  • Dihedral angle analysis : Adjust substituents to minimize steric clashes (e.g., dihedral angles >80° between oxazole and sulfonamide groups reduce binding entropy) .
  • Hydrogen-bond engineering : Introduce hydroxyl or amine groups to strengthen interactions with target proteins (e.g., N–H⋯O bonds stabilize kinase-inhibitor complexes) .

Q. Case Study :

  • Derivative optimization : Replacing methyl with bromine in the oxazole ring increased IC₅₀ by 3-fold in analogous compounds .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?

Methodology :

  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfonamide cleavage products) that may explain discrepancies .
  • Pharmacokinetic modeling : Correlate plasma half-life (t₁/₂) and tissue distribution with efficacy in animal models .
  • Off-target screening : Employ BioMap® panels to assess polypharmacology and mitigate false positives .

Q. Example Data Conflict :

Assay TypeIC₅₀ (μM)ObservationResolution Strategy
In vitro (cell-free)0.12High target affinityCheck metabolite activity
In vivo (murine)>10Poor bioavailabilityNanoformulation

Q. How can researchers leverage structure-activity relationship (SAR) studies to prioritize synthetic targets?

Methodology :

  • Scaffold hybridization : Combine oxazole and sulfonamide motifs with triazine or indole cores to enhance G-protein-coupled receptor (GPCR) antagonism .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic and steric fields around critical substituents .

Q. SAR Insights :

  • Electron-withdrawing groups : Nitro or sulfonyl groups at the benzamide position improve binding to hydrophobic pockets .
  • Steric hindrance : Cycloheptyl substituents reduce off-target effects in triazole derivatives .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

Methodology :

  • High-resolution mass spectrometry (HR-MS) : Identify hydrolytic cleavage products (e.g., benzamide or oxazole fragments) with <5 ppm mass error .
  • NMR stability studies : Monitor pH-dependent degradation (e.g., sulfonamide hydrolysis at pH <5) using ¹H/¹³C NMR .

Q. Degradation Pathways :

ConditionMajor ProductDetection Method
Acidic (pH 3)5-Phenyl-1,2-oxazol-3-yl methanolLC-MS/MS
Alkaline (pH 9)Diethylamine sulfonic acidNMR

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